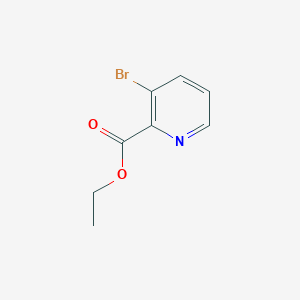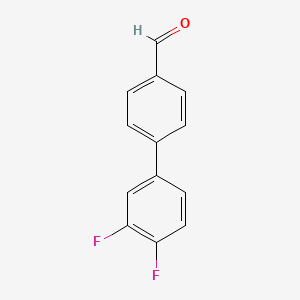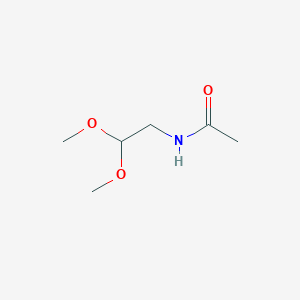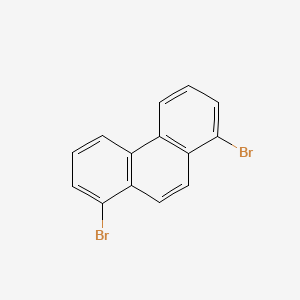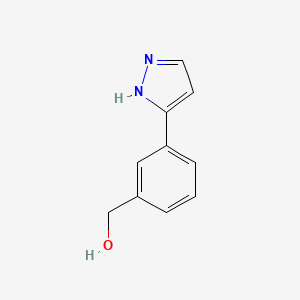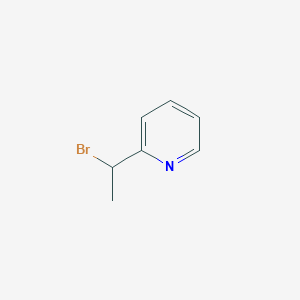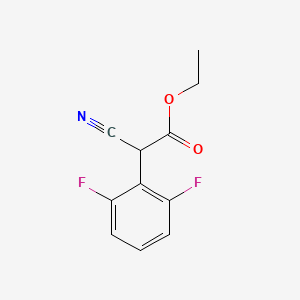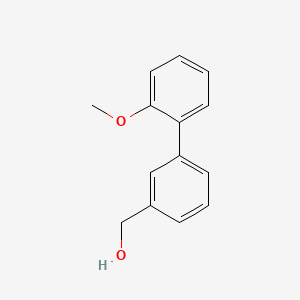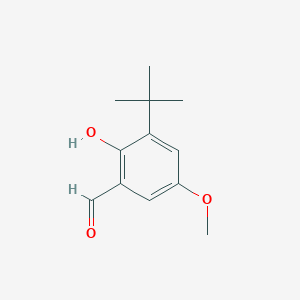
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde is a chemical compound with the CAS Number: 123013-13-81. It is a mono-tert-butyl substituted 2-hydroxybenzaldehyde2. It is available in powder form and has a molecular weight of 208.261.
Synthesis Analysis
The synthesis of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde can be achieved using ethylbromide and 2-tert-butylphenol2. However, detailed experimental conditions and outcomes are not available in the search results.
Molecular Structure Analysis
The molecular structure of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde is represented by the formula C12H16O31. The InChI Code for this compound is 1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H31.
Chemical Reactions Analysis
Specific chemical reactions involving 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde include a molecular weight of 208.261. It is a powder at room temperature1. However, the boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Synthesis and Compound Formation
- 3-tert-Butyl-2-hydroxybenzaldehyde is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, an important intermediate for further chemical reactions. Optimal conditions for this synthesis include using ethyl alcohol as a solvent and maintaining a specific temperature and material ratio (Du Longchao, 2013).
In Complex Formation and Analysis
- It is utilized in the formation of oxidovanadium(V) complexes. These complexes present the vanadium(V) center as the [VO]3+ cation. Structural features and supramolecular assemblies supported by hydrogen bonding in these complexes are notable, as well as their HOMO–LUMO energy gaps (Back et al., 2012).
As a Reactant in Chemical Reactions
- The compound acts as a reactant in the synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates. This involves nucleophilic addition to alkyl propiolates, showcasing its versatility in organic synthesis (Yavari et al., 2005).
In the Formation of Metal Complexes
- It is instrumental in creating copper(II) complexes. These complexes exhibit distinct voltammetric ligand-based oxidations, providing insights into electrochemical properties and potential applications in materials science (Sylvestre et al., 2005).
Antioxidant Activity
- Derivatives of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde, like halogenated vanillin, have been synthesized and evaluated for antioxidant activity. This demonstrates its potential in developing compounds with antioxidant properties (Rijal et al., 2022).
In Luminescent and Structural Studies
- The compound is used in luminescent and structural studies, such as in the synthesis of Schiff-base complexes with lanthanide metal ions, which exhibit photoluminescent properties. This is significant in the field of materials science, especially for the development of new luminescent materials (Wong et al., 2004).
Safety And Hazards
The safety information for 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde includes several hazard statements: H302, H312, H3321. These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection1.
Future Directions
The future directions for the use and study of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde are not available in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOBIHUVDDETHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437506 | |
| Record name | 3-t-butyl-5-methoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde | |
CAS RN |
123013-13-8 | |
| Record name | 3-t-butyl-5-methoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)
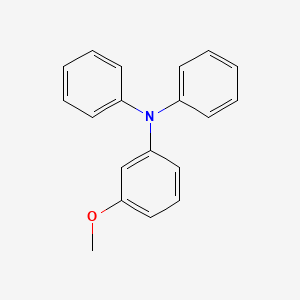
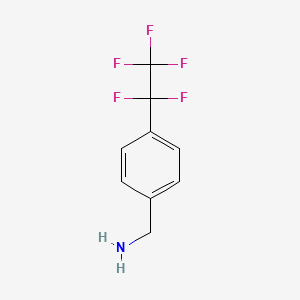
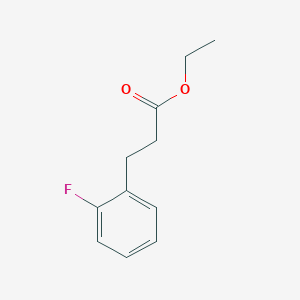
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)
![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)
